molecular formula C13H17N3O2 B5247886 N-cyclohexyl-N'-2-pyridinylethanediamide

N-cyclohexyl-N'-2-pyridinylethanediamide

Cat. No.: B5247886
M. Wt: 247.29 g/mol
InChI Key: AUFHFSWPCDOZBR-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-2-pyridinylethanediamide is an ethanediamide derivative characterized by a cyclohexyl group attached to one nitrogen atom and a pyridin-2-yl group attached to the other nitrogen of the ethanediamide backbone. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclohexyl group) and hydrogen-bonding capabilities (via the pyridine ring and amide linkages). The compound is primarily explored in medicinal chemistry and materials science, serving as a precursor for drug development or as a ligand in coordination chemistry .

Properties

IUPAC Name

N-cyclohexyl-N'-pyridin-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12(15-10-6-2-1-3-7-10)13(18)16-11-8-4-5-9-14-11/h4-5,8-10H,1-3,6-7H2,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFHFSWPCDOZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

  • Ethanediamide core : Provides rigidity and hydrogen-bonding sites.
  • Cyclohexyl group : Enhances lipophilicity and influences stereoelectronic properties.

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share ethanediamide, cycloalkyl, or pyridinyl moieties. Structural variations significantly impact solubility, stability, and biological activity.

Ethanediamide Derivatives with Cycloalkyl Substituents

Compound Name Structural Variation vs. Target Compound Key Properties/Applications Reference
N-cyclopentyl-N'-[(pyridin-2-yl)methyl]ethanediamide Cyclopentyl replaces cyclohexyl; pyridinylmethyl vs. pyridinyl Reduced lipophilicity; altered binding affinity in receptor studies
N’-cyclohexyl-N-prop-2-enyloxamide Oxamide replaces ethanediamide; propenyl group Higher reactivity due to unsaturated bond; used in polymer chemistry
N-cycloheptyl-N’-({oxazinan-yl}methyl)ethanediamide Cycloheptyl replaces cyclohexyl; oxazinan group Enhanced conformational flexibility; explored in antimicrobial research

Impact of Cycloalkyl Size :

  • Smaller rings (e.g., cyclopentyl) reduce steric hindrance but may decrease metabolic stability.
  • Larger rings (e.g., cycloheptyl) increase lipophilicity and modulate target selectivity .

Pyridinyl-Containing Ethanediamides

Compound Name Structural Variation vs. Target Compound Key Properties/Applications Reference
N-(3-chloro-2-methylphenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide Chloro-methylphenyl replaces cyclohexyl Enhanced halogen bonding; studied for anticancer activity
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Oxalamide core; benzyl substitution Improved solubility in polar solvents; CNS drug candidate
N-benzyl-2-(pyridin-3-yl)piperidine-1-carbothioamide Piperidine-thioamide scaffold Dual pyridine/piperidine motifs enhance kinase inhibition

Impact of Pyridine Position :

  • Pyridin-2-yl groups favor metal coordination (e.g., with transition metals).
  • Pyridin-3-yl or -4-yl substitutions alter π-stacking and electronic distribution .

Heterocyclic and Functional Group Variations

Compound Name Structural Variation vs. Target Compound Key Properties/Applications Reference
N-(cyanomethyl)-2-(cyclohexylsulfanyl)-5-nitrobenzamide Nitrobenzamide core; sulfanyl group Electrophilic nitro group enables covalent binding; enzyme inhibitor
N-(4-iodophenyl)-3-methylbut-2-enamide Iodophenyl substituent; enamide linkage Radioimaging potential due to iodine atom
2-[(6-amino-4-oxo-5-phenylpyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide Pyrimidine-sulfanyl hybrid Antiviral activity via nucleoside mimicry

Functional Group Effects :

  • Sulfanyl/cyano groups increase electrophilicity and reactivity.
  • Halogen atoms (e.g., iodine) improve binding specificity in biological targets .

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